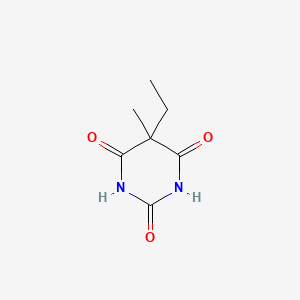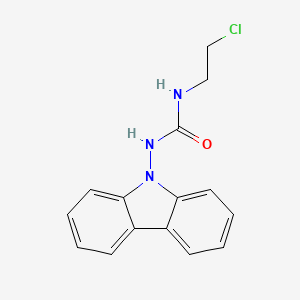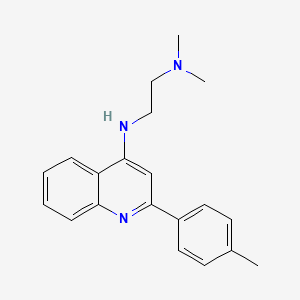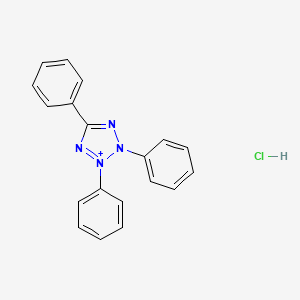
2,3,5-Triphenyltetrazol-2-ium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triphenyltetrazol-2-ium;hydrochloride, also known as 2,3,5-Triphenyl-2H-tetrazolium chloride, is a chemical compound with the molecular formula C19H15ClN4. It is commonly used as a redox indicator in biochemical experiments, particularly to indicate cellular respiration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyltetrazol-2-ium;hydrochloride typically involves the reaction of triphenylphosphine with sodium azide in the presence of a suitable solvent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Solvents such as ethanol or acetone are commonly used, and the final product is often dried and packaged under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
2,3,5-Triphenyltetrazol-2-ium;hydrochloride undergoes several types of chemical reactions, including:
Reduction: It is reduced to formazan in the presence of dehydrogenases in living cells.
Oxidation: It can be oxidized back to its original form under specific conditions.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include dehydrogenases and other reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols are often employed.
Major Products Formed
Reduction: The major product is formazan, a deep red, water-insoluble compound.
Oxidation: The original tetrazolium compound is regenerated.
Substitution: Various substituted tetrazolium derivatives can be formed depending on the nucleophile used.
科学研究应用
2,3,5-Triphenyltetrazol-2-ium;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in staining techniques to differentiate between viable and non-viable cells.
Medicine: Utilized in autopsy pathology to identify post-mortem myocardial infarctions.
作用机制
The mechanism of action of 2,3,5-Triphenyltetrazol-2-ium;hydrochloride involves its reduction by dehydrogenases in living cells. This reduction converts the colorless tetrazolium compound into a deep red formazan, which is water-insoluble. The presence of formazan indicates active cellular respiration, making it a valuable tool for assessing cell viability and metabolic activity .
相似化合物的比较
Similar Compounds
Tetrazolium Blue (BT): Another tetrazolium compound used as a redox indicator.
Tetrazolium Violet (TV): Similar in function but with different spectral properties.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays.
Uniqueness
2,3,5-Triphenyltetrazol-2-ium;hydrochloride is unique due to its specific reduction properties and the distinct deep red color of its reduced form, formazan. This makes it particularly useful in applications where clear visual differentiation between viable and non-viable cells is required .
属性
分子式 |
C19H16ClN4+ |
|---|---|
分子量 |
335.8 g/mol |
IUPAC 名称 |
2,3,5-triphenyltetrazol-2-ium;hydrochloride |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1; |
InChI 键 |
PKDBCJSWQUOKDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
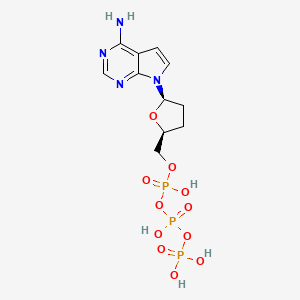
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)


